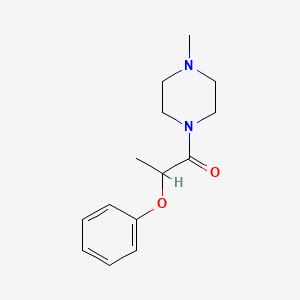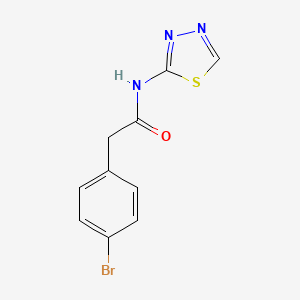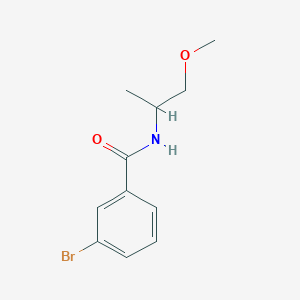
N-(2,4-dimethylphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-(2,4-dimethylphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, commonly known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and cause oxidative stress in cells.
Mechanism of Action
DMNQ generates N-(2,4-dimethylphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine through redox cycling, which involves the transfer of electrons between DMNQ and cellular components such as NADH and cytochrome c. The this compound generated by DMNQ can cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cell death.
Biochemical and Physiological Effects:
DMNQ has been shown to induce oxidative stress in various cell types, including neuronal cells, endothelial cells, and cancer cells. It has been shown to cause DNA damage, protein oxidation, and lipid peroxidation in cells. DMNQ has also been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. In addition, DMNQ has been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMNQ is a useful tool for studying oxidative stress in cells and has been widely used in scientific research. However, it is important to note that DMNQ can be cytotoxic at high concentrations and can induce oxidative stress in non-target cells. Therefore, careful control of DMNQ concentration and exposure time is necessary in lab experiments.
Future Directions
There are several future directions for research on DMNQ. One area of research is the development of DMNQ derivatives with improved pharmacological properties. Another area of research is the investigation of the role of DMNQ in the pathogenesis of various diseases. DMNQ has also been investigated as a potential therapeutic agent for cancer and inflammatory diseases, and further research in these areas is warranted. Additionally, the use of DMNQ as a tool for studying oxidative stress in various biological processes and disease models will continue to be an important area of research.
Scientific Research Applications
DMNQ has been extensively studied in scientific research due to its ability to induce oxidative stress in cells. It has been used as a tool to study the role of oxidative stress in various biological processes, including cell signaling, apoptosis, and aging. DMNQ has also been used to investigate the role of oxidative stress in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-3-4-13(12(2)9-11)19-14-10-15(22-5-7-26-8-6-22)16-17(21-27-20-16)18(14)23(24)25/h3-4,9-10,19H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYGVEMCMZEZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCOCC4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-thienylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]nicotinonitrile](/img/structure/B3954807.png)



![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3954840.png)
![3-benzyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954854.png)

![3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3954864.png)
![N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3954871.png)

![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)


